molecular formula C22H31N3O5 B7818152 Cinepazide CAS No. 88197-48-2

Cinepazide

Cat. No. B7818152
CAS RN: 88197-48-2
M. Wt: 417.5 g/mol
InChI Key: RCUDFXMNPQNBDU-VOTSOKGWSA-N
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Description

Cinepazide is an olefinic compound. It is functionally related to a cinnamic acid.
Cinepazide has been used in trials studying the treatment of Ischemic Stroke.

Scientific Research Applications

Treatment of Acute Ischemic Stroke

Cinepazide maleate has been used in the treatment of acute ischemic stroke . In a multicenter, randomized, double-blind, placebo-controlled trial, it was found that cinepazide maleate injection is superior to placebo in improving neurological function and activities of daily living, reducing disability, and promoting functional recovery in patients with acute ischemic stroke .

Improvement of Cerebral Collateral Circulation

Cinepazide maleate has been shown to improve the cerebral collateral circulation . This improvement in blood flow can further reduce disability in stroke patients .

Protection Against Oxygen-Glucose Deprivation-Induced Injury

Cinepazide maleate has been found to protect PC12 cells against oxygen-glucose deprivation-induced injury . This suggests that it could have potential applications in conditions where cells are deprived of oxygen and glucose, such as during a stroke .

Preservation of Mitochondrial Functions

Cinepazide maleate has been shown to preserve mitochondrial functions . It can stabilize mitochondrial membrane potential, improve suppression of mitochondrial respiratory complex activities, and enhance ATP production .

Treatment of Cardiovascular Diseases

Cinepazide is used in China for the treatment of cardiovascular diseases . It appears to work by potentiating A2 adenosine receptors .

Treatment of Peripheral Vascular Diseases

Cinepazide is also used for the treatment of peripheral vascular diseases . These are conditions that affect the circulation of blood to the peripheral parts of the body (i.e., anything that is not the heart or brain).

Mechanism of Action

Cinepazide, also known as Cinepazide Maleate, is a vasodilator primarily used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases .

Target of Action

The primary target of Cinepazide is the A2 adenosine receptors . These receptors play a crucial role in cardiovascular function, regulating heart rate and blood flow.

Mode of Action

Cinepazide appears to work by potentiating A2 adenosine receptors . This means that it enhances the effect of adenosine, a naturally occurring chemical in the body that widens blood vessels and decreases the heart’s workload, thereby improving blood flow.

Result of Action

Cinepazide’s action on A2 adenosine receptors leads to vasodilation, improving blood flow and oxygen supply to various parts of the body. This can result in improved neurological function and activities of daily living, reduced disability, and promoted functional recovery in patients with acute ischemic stroke .

Action Environment

The efficacy and stability of Cinepazide, like many other drugs, can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the structure and function of enzymes, which can in turn impact the effectiveness of a drug . .

properties

IUPAC Name

(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUDFXMNPQNBDU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112229
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88197-48-2, 23887-46-9
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88197-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinepazide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinepazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinepazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINEPAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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